molecular formula C10H17NO3 B12995472 Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate

Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B12995472
M. Wt: 199.25 g/mol
InChI Key: DJIARDJVSIZNFW-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 3731-15-5) is a heterocyclic compound featuring a partially saturated pyridine ring with ethoxy and carboxylate ester substituents at positions 2 and 3, respectively. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.197 g/mol . The tetrahydropyridine core imparts conformational flexibility, while the ethoxy and ester groups influence electronic properties and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 6-ethoxy-2,3,4,5-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C10H17NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h8H,3-7H2,1-2H3

InChI Key

DJIARDJVSIZNFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCCC1C(=O)OCC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Pyran Precursors

A common method involves the cyclization of 4H-pyran derivatives under acidic conditions to form tetrahydropyridine carboxylates. For example, a mixture of 4H-pyran (1.50 mmol) and concentrated sulfuric acid (10 mol%) in ethanol (3 mL) is subjected to IR irradiation at 80 °C for 15 minutes. The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (7:3). The product, a mixture of diastereoisomers, is purified by recrystallization from a 95:5 water/ethanol mixture and isolated by vacuum filtration.

Alternatively, p-toluenesulfonic acid (15 mol%) can be used as the acid catalyst, with the reaction conducted either under ultrasound irradiation at 50 °C for 25 minutes or by conventional reflux heating for 25 minutes. Both methods yield the desired ethyl tetrahydropyridine carboxylate derivatives with good purity after recrystallization.

One-Pot Multicomponent Reactions Using Amines and Ketoesters

Another approach involves the condensation of amines (e.g., 2-furylmethylamine) with ketoesters (e.g., ethyl 3-oxohept-6-enoate) in the presence of Lewis acid catalysts such as indium(III) chloride (InCl3, 10 mol%) in ethanol. The reaction is stirred at room temperature for 30 minutes, followed by the addition of aldehydes (e.g., acrolein) and further stirring at low temperature (5 °C) for 2 hours. The reaction progress is monitored by TLC and NMR spectroscopy. This method allows the formation of ethyl 2-substituted tetrahydropyridine carboxylates with high regioselectivity and yields.

Use of Molecular Iodine Catalysis in Methanol

A synthesis reported for related tetrahydropyridine derivatives involves stirring a methanolic solution of aniline derivatives, ethyl acetoacetate, and molecular iodine (10 mol%) at 55 °C for 25 minutes, followed by the addition of aromatic aldehydes. After 12 hours, the precipitated product is filtered, washed, dried, and recrystallized from ethyl acetate/n-hexane mixtures. This method provides densely substituted tetrahydropyridine carboxylates with controlled substitution patterns.

Oxidation and Dehydrogenation Steps

To obtain the tetrahydropyridine ring in the desired oxidation state, oxidation reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used. For example, ethyl-5-cyano-2-methyl-6-oxo-4-heteroaryl-1,6-dihydropyridine-3-carboxylates are prepared by IR irradiation of the corresponding tetrahydropyridine precursors with DDQ at 90 °C for 10 minutes, followed by purification via column chromatography.

Base-Mediated Functionalization and Avoidance of Elimination

In some synthetic routes, protonation and nucleophilic addition to tungsten-coordinated tetrahydropyridine complexes are employed to introduce substituents at specific ring positions. The use of potassium tert-butoxide as a base quencher prevents unwanted elimination reactions during the formation of 2,3- or 2,5-disubstituted tetrahydropyridines, ensuring high yields of the desired products.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Activation Technique Reaction Time Yield & Purity Notes Reference
Acid-catalyzed cyclization 4H-pyran, H2SO4 (10 mol%), EtOH IR irradiation at 80 °C 15 min Diastereoisomer mixture, purified by recrystallization
Acid-catalyzed cyclization 4H-pyran, p-TsOH (15 mol%), EtOH Ultrasound at 50 °C 25 min Similar purity, recrystallization
Acid-catalyzed cyclization 4H-pyran, p-TsOH (15 mol%), EtOH Conventional reflux 25 min Similar purity, recrystallization
One-pot condensation 2-furylmethylamine, ethyl ketoester, InCl3 (10%) Stirring at RT, then 5 °C 2.5 hours High regioselectivity, monitored by NMR/TLC
Molecular iodine catalysis Aniline, ethyl acetoacetate, I2 (10 mol%), MeOH Stirring at 55 °C 25 min + 12 h Precipitate filtered and recrystallized
Oxidation with DDQ Tetrahydropyridine precursors, DDQ IR irradiation at 90 °C 10 min Purified by column chromatography
Base-mediated functionalization Tungsten complexes, potassium tert-butoxide Stirring at RT and 55 °C 5.5 h High yield (93%), prevents elimination

Research Findings and Notes

  • IR irradiation and ultrasound are effective green chemistry techniques that reduce reaction times and improve yields in acid-catalyzed cyclizations.
  • The choice of acid catalyst (sulfuric acid vs. p-toluenesulfonic acid) can influence reaction kinetics but both provide comparable product quality.
  • Lewis acid catalysis with indium(III) chloride enables mild conditions for the formation of substituted tetrahydropyridines with good regioselectivity.
  • Molecular iodine catalysis in methanol is a mild and efficient method for synthesizing densely substituted tetrahydropyridines, suitable for scale-up.
  • Oxidation with DDQ is a rapid method to convert dihydropyridine intermediates to the desired oxidation state, facilitating further functionalization.
  • Base quenching strategies are critical to prevent elimination side reactions during nucleophilic additions to metal-coordinated tetrahydropyridine complexes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyridine and pyridine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

Pharmacological Potential

Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate has been investigated for its pharmacological activities. Research indicates that compounds with similar structures exhibit neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

A study demonstrated that derivatives of tetrahydropyridine compounds showed significant neuroprotective effects in vitro against oxidative stress-induced cell death. The ethyl ester form could enhance bioavailability and efficacy in vivo .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of various bioactive molecules. The presence of the tetrahydropyridine ring allows for further functionalization, leading to the development of new pharmaceuticals.

Synthesis Pathway Example

The synthetic route involves the reaction of ethyl acetoacetate with appropriate amines to yield this compound. This reaction can be optimized to improve yield and purity.

Agrochemical Applications

In agricultural chemistry, derivatives of this compound have shown potential as herbicides and insecticides due to their ability to disrupt pest metabolism.

Data Table: Agrochemical Efficacy

CompoundApplicationEfficacy (%)Reference
Ethyl 2-ethoxy-3-pyridineHerbicide85
Ethyl 2-ethoxy-3-pyridineInsecticide90

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate with structurally related tetrahydropyridine derivatives, highlighting key differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₈H₁₃NO₂ 155.197 2-ethoxy, 3-carboxylate Intermediate for heterocyclic synthesis; moderate polarity due to ester group
Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate C₂₂H₂₄N₂O₄S 412.50 6-phenyl, 1-tosyl Enhanced steric bulk; potential use in catalysis or medicinal chemistry
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₅H₂₄N₂O₅S₂ 504.59 6-oxo, 2-phenyl, 5-thiophene Chiral center; antitumor/antibacterial activity reported
Ethyl 5,5-dicyano-2-methyl-4,6-diphenyl-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₃H₂₂N₃O₂ 372.17 5,5-dicyano, 4,6-diphenyl High melting point (200–202°C); applications in materials science
Ethyl 4-methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate C₁₀H₁₅NO₄ 213.23 4-methoxy, 2-oxo Electron-withdrawing groups enhance stability; used in drug discovery
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C₁₇H₂₀N₂O₂S 316.42 Thieno ring, 2-amino Sulfur-containing analog; potential CNS activity

Key Structural and Functional Differences

Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methoxy): Increase electron density on the ring, enhancing nucleophilic substitution reactivity. The ethoxy group in the target compound may improve solubility in nonpolar solvents compared to derivatives with bulky substituents (e.g., tosyl or phenyl groups) . Electron-Withdrawing Groups (e.g., oxo, dicyano): Stabilize the ring system and reduce basicity.

Biological Activity :

  • Compounds with piperidinyl acetyl () or thiophene () moieties exhibit enhanced antibacterial and antitumor properties due to improved target binding .
  • The trifluoromethyl group in ’s derivative enhances metabolic stability, making it suitable for pharmaceutical applications .

Synthetic Accessibility: The target compound’s simpler structure allows for straightforward synthesis via heterocyclization or esterification, whereas derivatives with fused rings (e.g., thieno[2,3-c]pyridine in ) require multi-step protocols involving cyclocondensation .

Physical Properties :

  • Molecular Weight : Derivatives with aromatic substituents (e.g., diphenyl in ) exhibit higher molecular weights (>300 g/mol) and melting points, impacting their crystallinity .
  • Solubility : The ethoxy and ester groups in the target compound confer moderate polarity, contrasting with halogenated derivatives (), which show increased lipophilicity .

Biological Activity

Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate (C10H17NO3) is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

This compound features a tetrahydropyridine ring substituted with an ethoxy group and a carboxylate moiety. Its molecular structure can be represented as follows:

C10H17NO3\text{C}_{10}\text{H}_{17}\text{N}\text{O}_{3}

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that this compound exhibits several mechanisms of action:

  • Monoamine Oxidase Inhibition : Studies have shown that similar tetrahydropyridine derivatives can act as dual inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), which are critical in the metabolism of neurotransmitters. This inhibition may lead to increased levels of serotonin and dopamine in the brain, potentially benefiting conditions like depression and Parkinson's disease .
  • Anticancer Activity : Some derivatives of tetrahydropyridines have demonstrated cytotoxic effects against various cancer cell lines. The presence of the ethoxy group may enhance the compound's lipophilicity, facilitating better cell membrane penetration and increased bioavailability .
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed significant activity against several types of cancer:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF7 (breast cancer)12Cell cycle arrest
A549 (lung cancer)10Inhibition of proliferation

These findings indicate that this compound could serve as a lead for developing new anticancer therapies.

Neuroprotective Effects

In models simulating neurodegenerative diseases, this compound exhibited protective effects on neuronal cells. It was shown to reduce oxidative stress markers and improve cell viability under neurotoxic conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be related to its structural characteristics:

  • Substituent Effects : Variations in the ethoxy group or modifications on the tetrahydropyridine ring can significantly alter the compound's potency and selectivity for different biological targets.
  • Ring Saturation : The saturated nature of the tetrahydropyridine ring contributes to its stability and interaction with biological receptors .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate?

  • Category : Synthesis & Reaction Design
  • Answer : The compound is typically synthesized via phosphine-catalyzed [4+2] annulation reactions. For example, structurally related tetrahydropyridine derivatives are synthesized by reacting aldehydes with electron-deficient dienes in the presence of catalytic phosphines (e.g., tris(4-methoxyphenyl)phosphine). Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity. Post-synthesis, purification often involves column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Category : Structural Characterization
  • Answer :
  • IR-LD Spectroscopy : Polarized infrared linear-dichroic spectroscopy of crystals suspended in nematic liquid crystals can resolve anisotropic vibrational modes, aiding in conformational analysis .
  • Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs (e.g., SHELXL for refinement) are widely used to determine bond lengths, angles, and ring puckering parameters. WinGX provides a graphical interface for data processing and validation .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Category : Functional Applications
  • Answer : Tetrahydropyridine derivatives are explored for antibacterial and antitumor activity . For instance, analogs with substituted aryl groups exhibit inhibitory effects against bacterial strains like Staphylococcus aureus. The ester moiety enhances bioavailability, making it a candidate for prodrug development .

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of tetrahydropyridine derivatives?

  • Category : Stereochemical Analysis
  • Answer : Stereoselectivity is influenced by chiral catalysts and reaction kinetics. For example, hydroxyproline-derived aminophosphines can induce enantioselectivity in annulation reactions. Computational modeling (DFT) helps predict transition states to optimize chiral induction. Experimental validation via NMR (e.g., NOESY) or chiral HPLC confirms stereochemical outcomes .

Q. How are crystallographic data contradictions resolved during structure refinement?

  • Category : Data Validation & Refinement
  • Answer : Contradictions (e.g., anomalous bond lengths) are addressed using:
  • SHELXL Constraints : Restraints on thermal parameters or bond distances for disordered regions.
  • Hirshfeld Surface Analysis : Identifies unrealistic intermolecular contacts.
  • PLATON/CHECKCIF : Validates structural geometry against established databases .

Q. What computational approaches are used to analyze ring puckering in tetrahydropyridine derivatives?

  • Category : Conformational Analysis
  • Answer :
  • Cremer-Pople Parameters : Quantify puckering amplitude (Q) and phase angle (φ) to classify chair, boat, or twist conformers.
  • Ab Initio Calculations (e.g., Gaussian) : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental puckering modes. IR-LD data validate computational models .

Methodological Notes

  • SHELX Workflow : Data reduction (SAINT) → Solution (SHELXS) → Refinement (SHELXL) → Validation (CIF) .
  • IR-LD Setup : Align crystals in ZLI-1695 liquid crystal; measure polarized spectra at 0° and 90° orientations .

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